molecular formula C16H15ClN2O B2626071 (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone CAS No. 1208421-76-4

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No.: B2626071
CAS No.: 1208421-76-4
M. Wt: 286.76
InChI Key: ZZYMZYYWHUDCTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzazepine ring, possibly through a cyclization reaction, and the introduction of the 2-chloropyridin-4-yl group, potentially through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzazepine and pyridine rings, and the polar carbonyl group. The chlorine atom on the pyridine ring would be expected to be a site of high electron density .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the pyridine ring could be displaced in a nucleophilic substitution reaction. The carbonyl group could also be involved in reactions such as reduction or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzazepine and pyridine rings, and the polar carbonyl group. For example, the compound would be expected to have a relatively high boiling point due to the presence of the polar carbonyl group .

Scientific Research Applications

Synthesis Methodologies

A general approach for synthesizing related compounds involves converting specific precursors to intermediate forms, which are then subjected to further chemical reactions to yield the desired compounds. For instance, O'Donnell et al. (2004) describe a method for preparing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines, which could be relevant for synthesizing compounds with similar structural features (O’Donnell, Singer, Brubaker, & McKinley, 2004).

Antimicrobial Activity

Compounds structurally related to "(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone" have been investigated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating that structural modifications can impact antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).

Structural Analysis

Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound with a similar chloropyridinyl methanone moiety. Their work highlights the importance of structural characterization in understanding compound properties (Lakshminarayana et al., 2009).

Advanced Material Applications

Research also extends to exploring these compounds for advanced materials. Huang et al. (2021) described the synthesis, crystal structure, and DFT study of compounds with potential applications in material science, indicating a broad interest in the structural functionalities of these compounds (Huang et al., 2021).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Further studies could be carried out to synthesize this compound and investigate its physical and chemical properties, as well as any potential biological activity. Such studies could provide valuable information about the potential uses of this compound .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMZYYWHUDCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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